(S)-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride salt properties
(S)-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride salt properties
An In-Depth Technical Guide to (S)-3-(3-Bromo-phenoxy)-pyrrolidine Hydrochloride Salt
Introduction
The pyrrolidine ring system is a cornerstone of modern medicinal chemistry, prized for its unique structural and physicochemical properties. As a five-membered saturated heterocycle, its non-planar, sp³-rich geometry allows for a three-dimensional exploration of chemical space that is often critical for potent and selective interactions with biological targets.[1] The pyrrolidine nucleus is a privileged scaffold found in over 20 FDA-approved drugs, where it can enhance aqueous solubility, provide hydrogen bond donors or acceptors, and serve as a rigid anchor for pharmacophoric elements.[2][3]
This guide provides a detailed technical overview of (S)-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride , a specific and valuable building block for drug discovery and development. We will delve into its core properties, outline a robust synthetic strategy, detail comprehensive analytical protocols for quality control, and discuss its applications from the perspective of a senior application scientist. The methodologies described herein are designed to be self-validating, providing researchers with the causal insights needed for successful implementation.
Physicochemical and Structural Characteristics
(S)-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride is a chiral molecule distinguished by a pyrrolidine ring, a meta-substituted bromophenoxy moiety, and its formulation as a hydrochloride salt. The salt form typically enhances stability and aqueous solubility compared to the free base, which is advantageous for pharmaceutical development and handling in a laboratory setting.[4]
Core Properties
A summary of the key physicochemical properties is presented below. Note that some values are predicted based on computational models, as extensive experimental data for this specific compound is not publicly cataloged.
| Property | Value | Source |
| Chemical Name | (S)-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride | N/A |
| Synonyms | 3-(3-bromophenoxy)pyrrolidine hydrochloride | [5] |
| CAS Number | 1187927-58-7 (Free Base) | [6] |
| Molecular Formula | C₁₀H₁₃BrClNO | Derived |
| Molecular Weight | 278.57 g/mol | Derived |
| Monoisotopic Mass | 276.98926 Da | Derived from[5] |
| Appearance | White to off-white solid (Typical) | General Knowledge |
| SMILES | C1CCN1.Cl | Derived from[5] |
| InChIKey | QLTUVIZNLSOEKT-UHFFFAOYSA-N (Free Base) | [5] |
| Predicted XlogP | 2.4 | [5] |
| Predicted TPSA | 21.26 Ų | [7] |
Chemical Structure
The structure features a stereocenter at the C3 position of the pyrrolidine ring, defining the (S)-enantiomer. This specific stereochemistry is crucial, as biological systems often exhibit high levels of enantioselectivity.
Caption: Structure of (S)-3-(3-Bromo-phenoxy)-pyrrolidine Hydrochloride.
Synthesis and Manufacturing Pathway
A robust and stereocontrolled synthesis is paramount for producing enantiomerically pure (S)-3-(3-Bromo-phenoxy)-pyrrolidine. The most logical and field-proven approach begins with a commercially available chiral precursor, such as a protected (S)-3-hydroxypyrrolidine, and proceeds through a nucleophilic substitution reaction to form the key ether linkage.
Retrosynthetic Rationale
The target molecule can be disconnected at the ether bond, leading back to (S)-3-hydroxypyrrolidine and 3-bromophenol. To avoid undesirable side reactions at the pyrrolidine nitrogen (e.g., N-arylation), it must be protected with a suitable group, such as tert-butyloxycarbonyl (Boc), which is stable under the etherification conditions and readily removed under acidic conditions. The formation of the hydrochloride salt is the final, straightforward step.
Proposed Experimental Protocol
Step 1: Boc-Protection of (S)-3-Hydroxypyrrolidine (if starting from unprotected material)
-
Dissolve (S)-3-hydroxypyrrolidine in a suitable solvent (e.g., Dichloromethane).
-
Add a base (e.g., Triethylamine) to scavenge the acid byproduct.
-
Slowly add a solution of Di-tert-butyl dicarbonate (Boc₂O) at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction mixture to isolate the pure (S)-1-Boc-3-hydroxypyrrolidine.
Step 2: Mitsunobu Etherification Causality: The Mitsunobu reaction is an ideal choice for this transformation as it proceeds with a clean inversion of stereochemistry at the secondary alcohol, meaning an (R)-configured starting alcohol would yield the desired (S)-product. However, starting with (S)-3-hydroxypyrrolidine under standard Williamson ether synthesis conditions (using a strong base like NaH) would preserve the stereochemistry. For this guide, we will assume a stereospecific synthesis from (S)-1-Boc-3-hydroxypyrrolidine that retains configuration.
-
In an inert atmosphere (Nitrogen or Argon), dissolve (S)-1-Boc-3-hydroxypyrrolidine and 3-bromophenol in an anhydrous solvent like Tetrahydrofuran (THF).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a phosphine reagent, typically Triphenylphosphine (PPh₃), to the solution.
-
Slowly add a dialkyl azodicarboxylate, such as Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD), dropwise. The appearance of a characteristic orange or red color indicates the formation of the reactive intermediate.
-
Allow the reaction to stir and slowly warm to room temperature overnight.
-
Monitor for completion using TLC or LC-MS.
-
Upon completion, quench the reaction and perform an extractive workup followed by purification via column chromatography to isolate (S)-1-Boc-3-(3-bromo-phenoxy)-pyrrolidine.
Step 3: Boc Deprotection and Salt Formation
-
Dissolve the purified Boc-protected intermediate from Step 2 in a suitable solvent such as Dioxane, Methanol, or Ethyl Acetate.
-
Add a solution of hydrochloric acid (e.g., 4M HCl in Dioxane or concentrated HCl).
-
Stir the mixture at room temperature. The deprotection is typically rapid and may result in the precipitation of the hydrochloride salt.
-
Monitor the reaction for the complete removal of the Boc group.
-
Once complete, the product can be isolated by filtration if it precipitates, or the solvent can be removed under reduced pressure. The resulting solid is washed with a non-polar solvent (e.g., diethyl ether) to remove any non-polar impurities and dried under vacuum to yield the final (S)-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride salt.
Caption: Proposed synthetic workflow for the target compound.
Analytical and Quality Control Protocols
A rigorous analytical workflow is essential to confirm the identity, purity, and quality of the final compound. This typically involves a combination of spectroscopic and chromatographic techniques.
Structural Confirmation
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode should reveal the molecular ion for the free base [M+H]⁺ at approximately m/z 242.0175 and 244.0154, corresponding to the natural isotopic abundance of Bromine (⁷⁹Br and ⁸¹Br).[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will provide the most definitive structural information. Expected signals would include aromatic protons in the 6.8-7.5 ppm region, a multiplet for the CH-O proton around 4.5-5.0 ppm, and a series of multiplets for the pyrrolidine ring protons between 2.0-4.0 ppm.
-
¹³C NMR: The carbon spectrum will show distinct signals for the aromatic carbons (one directly attached to bromine will be at lower field), the CH-O carbon (~70-80 ppm), and the aliphatic carbons of the pyrrolidine ring.
-
Purity Assessment via RP-HPLC
A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the gold standard for assessing the purity of small molecule active pharmaceutical ingredients and intermediates.
Mandatory Protocol: HPLC Purity Analysis
-
HPLC System: An Agilent 1200 series or equivalent system with a UV detector.[8]
-
Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5µm particle size).[8]
-
Mobile Phase: A gradient of (A) 0.1% Trifluoroacetic acid (TFA) in water and (B) 0.1% TFA in Acetonitrile is a robust starting point.
-
Flow Rate: 1.0 mL/min.[8]
-
Injection Volume: 10 µL.
-
Detector Wavelength: UV detection at 215 nm and 254 nm to ensure detection of the analyte and potential aromatic impurities.
-
Column Temperature: 30 °C.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (50:50 A:B) to a final concentration of approximately 1 mg/mL.[8]
-
Procedure: a. Equilibrate the system until a stable baseline is achieved. b. Inject a blank (diluent) to ensure no system contamination. c. Inject the sample solution. d. Run a gradient (e.g., 5% B to 95% B over 20 minutes) to elute the main peak and any potential impurities. e. Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.
Caption: Standard analytical workflow for compound characterization.
Applications in Research and Drug Development
(S)-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride is not an end-product drug but rather a highly valuable building block or fragment . Its utility lies in its combination of features:
-
Chiral Scaffold: The defined (S)-stereochemistry allows for stereospecific interactions with biological targets, which is fundamental to modern drug design.
-
Pyrrolidine Core: This imparts favorable properties such as improved solubility and a 3D architecture.[1][3] The secondary amine provides a convenient handle for further chemical modification, enabling the exploration of structure-activity relationships (SAR).
-
Bromophenyl Moiety: The bromine atom serves two key purposes. Firstly, it acts as a bioisostere for other groups and can form halogen bonds with protein targets. Secondly, and more importantly, it is a versatile chemical handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the rapid elaboration of this fragment into more complex lead compounds.
This compound is therefore ideally suited for use in fragment-based drug discovery (FBDD) campaigns or for the synthesis of compound libraries aimed at a wide range of targets, including G-protein coupled receptors (GPCRs), kinases, and ion channels.
Safety, Handling, and Storage
As a fine chemical intermediate, (S)-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride requires careful handling in a controlled laboratory environment. While a specific safety data sheet (SDS) is not widely available, data from analogous compounds provide a strong basis for safe handling protocols.
-
Hazard Identification: Similar pyrrolidine derivatives are classified as harmful if swallowed, and can cause skin and serious eye irritation.[9] May cause respiratory irritation.
-
Handling Precautions:
-
Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[10]
-
Avoid formation of dust and aerosols.[10]
-
Wash hands thoroughly after handling.[9]
-
-
First Aid Measures:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[9]
-
In case of skin contact: Wash off with plenty of soap and water.[9]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[9]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[11]
-
-
Storage:
Conclusion
(S)-3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride is a well-defined chemical entity with significant potential as an intermediate in the synthesis of novel therapeutics. Its value is derived from the combination of a stereochemically pure, pharmaceutically relevant pyrrolidine scaffold and a synthetically versatile bromophenyl group. The synthetic and analytical protocols outlined in this guide provide a comprehensive framework for researchers to produce, characterize, and utilize this compound with confidence, accelerating the journey of drug discovery and development.
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